(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a hybrid structure combining three key motifs:
- Piperidine scaffold: A six-membered nitrogen-containing ring, providing conformational flexibility and basicity.
- 1,2,4-Oxadiazole substituent: A heterocyclic ring substituted with a 2-fluorophenyl group, enhancing lipophilicity and electronic effects.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c25-21-10-2-1-9-20(21)23-27-22(32-28-23)14-17-6-4-12-29(16-17)24(31)18-7-3-8-19(15-18)30-13-5-11-26-30/h1-3,5,7-11,13,15,17H,4,6,12,14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYXZCVRKJLMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the phenyl group: This step may involve a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Synthesis of the oxadiazole ring: This can be done by cyclization of acyl hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Final coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features for Comparison
The following analogs were identified based on shared structural elements (pyrazole, oxadiazole, piperidine/piperazine, or methanone linkages) from the evidence:
Table 1: Structural Comparison of Target Compound and Analogs
| Compound Name / ID | Core Structure Differences | Key Substituents | Reference |
|---|---|---|---|
| Target Compound | Pyrazole-phenyl methanone + piperidinyl-oxadiazolylmethyl | 2-Fluorophenyl on oxadiazole | - |
| [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-oxadiazolylmethyl)-pyrrolidin-3-yl]-amine | Pyrazolo-pyrimidine + pyrrolidinyl-oxadiazolylmethyl | Methanesulfonyl-phenyl, isopropyl | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) | Piperazinyl (vs. piperidinyl) + pyrazolyl-phenyl methanone | 2,3-Dimethylphenyl | |
| Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (121306-57-8) | Dihydropyrazole + pyridinyl methanone (vs. phenyl-piperidinyl) | 2-Methylphenyl | |
| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone | Dihydropyrazole + pyridyl methanone, hydroxy and chlorophenyl substituents | Chlorophenyl, hydroxy |
Implications of Structural Variations
Piperidine vs. Piperazine/Pyrrolidine :
- The target compound’s piperidine ring (saturated six-membered) offers distinct conformational flexibility compared to piperazine (two nitrogen atoms, as in ) or pyrrolidine (five-membered, as in ). Piperidine’s reduced basicity may influence membrane permeability .
Oxadiazole vs. Analogs with triazole (e.g., ) or benzothiazole (e.g., ) substituents may alter electronic properties or binding affinity.
Fluorophenyl vs. Other Aromatic Substituents :
- The 2-fluorophenyl group in the target compound enhances lipophilicity and bioisosteric properties. Analogs with chlorophenyl (e.g., ) or methylphenyl (e.g., ) substituents may exhibit differing steric or electronic effects.
Methanone Linkage: The methanone group in the target compound connects the pyrazole-phenyl and piperidine-oxadiazole units, a feature shared with analogs like and . This linkage likely stabilizes the molecule’s planar conformation, aiding in target engagement.
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex molecule that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound contains two significant moieties: a pyrazole ring and a 1,2,4-oxadiazole structure. The pyrazole ring is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties, while the oxadiazole ring has been associated with anticancer effects.
1. Anti-inflammatory Activity
Pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds similar to the one have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In studies involving various pyrazole derivatives, some exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .
2. Anticancer Properties
The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy as it has been linked to anticancer activity. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds featuring this structure have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
3. Antimicrobial Activity
Some derivatives of pyrazole have demonstrated significant antimicrobial properties. In vitro studies have tested these compounds against bacteria such as E. coli and S. aureus, revealing that certain modifications enhance their antibacterial efficacy .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression, such as COX and various kinases.
- Induction of Apoptosis : The oxadiazole component may enhance the ability of the compound to trigger programmed cell death in malignant cells.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of pyrazole derivatives showed that one compound exhibited significant anti-inflammatory activity comparable to indomethacin in carrageenan-induced edema models. This suggests that modifications to the pyrazole structure can lead to enhanced therapeutic profiles .
Case Study 2: Anticancer Activity
In another investigation focusing on 1,2,4-oxadiazole derivatives, a specific compound demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells. This highlights the potential for these compounds in cancer therapeutics .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction conditions. For example:
- Catalytic Systems : Use palladium-based catalysts for coupling reactions involving pyrazole or oxadiazole rings, as demonstrated in analogous piperidine-containing compounds .
- Temperature and Solvent Optimization : Reactions involving fluorophenyl groups (e.g., nucleophilic substitution) may require anhydrous DMF or THF at 60–80°C to avoid side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and HPLC (>95% purity thresholds) are critical for isolating intermediates .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.3–7.8 ppm) and piperidine ring conformation .
- X-ray Crystallography : Resolve bond angles (e.g., dihedral angles between pyrazole and oxadiazole rings) to validate stereochemistry, as shown in structurally similar pyrazolyl-methanone derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion peaks align with the calculated formula (e.g., [M+H]+ for C27H22FN5O2: expected 468.1784) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer : Systematically modify substituents and assess pharmacological endpoints:
-
Functional Group Variations : Replace the 2-fluorophenyl group with chloro- or methoxy analogs to test target selectivity (e.g., kinase inhibition assays) .
-
Piperidine Ring Modifications : Compare bioactivity of N-methylpiperidine vs. unsubstituted analogs to assess steric effects on receptor binding .
-
Biological Assays : Use in vitro models (e.g., enzyme-linked immunosorbent assays for IC50 determination) and correlate results with computational docking studies (e.g., AutoDock Vina for binding affinity predictions) .
Q. What strategies resolve contradictions in reported bioactivity data for analogs?
- Methodological Answer :
- Comparative Assays : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .
- Metabolic Stability Screening : Use liver microsome assays to identify if conflicting in vivo/in vitro results stem from rapid degradation .
- Crystallographic Overlays : Compare X-ray structures of analogs to determine if conformational flexibility explains divergent binding modes .
Q. How can computational modeling guide target identification?
- Methodological Answer :
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential interaction points (e.g., hydrogen bonds between oxadiazole and kinase catalytic lysine) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of piperidine conformers in hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME predict logP (~3.2) and CYP450 inhibition risks, prioritizing targets with favorable pharmacokinetic profiles .
Q. What experimental approaches validate the compound’s mechanism of action?
- Methodological Answer :
- Knockdown/Overexpression Models : Use siRNA silencing of suspected targets (e.g., EGFR) in cell lines to confirm pathway-specific effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with purified proteins .
- In Vivo Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodent models to correlate exposure levels with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
